N-[4-(4-Methoxyanilino)phenyl]acetamide
Description
N-[4-(4-Methoxyanilino)phenyl]acetamide is an acetamide derivative featuring a phenyl group substituted with a 4-methoxyanilino moiety at the para position. Structural analyses (e.g., crystallography) reveal that the molecule adopts a planar conformation stabilized by intramolecular hydrogen bonds (C–H···O) and intermolecular N–H···O interactions . These interactions contribute to its crystalline packing and stability.
Properties
CAS No. |
17785-89-6 |
|---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
N-[4-(4-methoxyanilino)phenyl]acetamide |
InChI |
InChI=1S/C15H16N2O2/c1-11(18)16-12-3-5-13(6-4-12)17-14-7-9-15(19-2)10-8-14/h3-10,17H,1-2H3,(H,16,18) |
InChI Key |
BMUMXXZBLKOEEZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC=C(C=C2)OC |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[4-(4-Methoxyanilino)phenyl]acetamide with structurally related acetamide derivatives, focusing on substituent effects, pharmacological activities, and structural features:
Key Findings:
Substituent Effects on Pharmacological Activity: Sulfonamide derivatives (e.g., N-[4-(4-methylpiperazinyl)sulfonyl]phenyl]acetamide) exhibit pronounced analgesic activity, likely due to enhanced hydrogen-bonding capacity and solubility .
Structural and Crystallographic Insights: The methoxy group in this compound stabilizes the molecular conformation via intramolecular C–H···O interactions, whereas nitro-substituted analogs rely on π-π stacking for crystal packing . Bulky substituents (e.g., benzyloxy-piperidinyl in Compound H) introduce steric hindrance, which may affect bioavailability but enhance target specificity .
Synthetic Accessibility: Methoxyanilino derivatives are typically synthesized via acetylation of substituted anilines (e.g., reacting 4-(4-methoxyanilino)aniline with acetyl chloride) . Sulfonamide analogs require additional steps, such as sulfonation of the phenyl ring, to introduce the sulfamoyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
